N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Overview
Description
N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with 3,4-dihydro-1H-isochromene-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-methylpropanamide
- N-[4-(aminosulfonyl)phenyl]-2-mercaptobenzamide
- N-[4-(aminosulfonyl)phenyl]-4-tert-butylbenzamide
Uniqueness
N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its isochromene structure, which imparts distinct chemical and biological properties compared to other sulfonamides. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c17-23(20,21)13-7-5-12(6-8-13)18-16(19)15-14-4-2-1-3-11(14)9-10-22-15/h1-8,15H,9-10H2,(H,18,19)(H2,17,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLICELGZHCDOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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